4-Methylphenyl 3-nitro-2-pyridinyl sulfone
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Description
4-Methylphenyl 3-nitro-2-pyridinyl sulfone is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.28. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Reduction and Radical Anion Behavior
Electrochemical studies have indicated that compounds similar to 4-Methylphenyl 3-nitro-2-pyridinyl sulfone, such as p-nitrophenyl methyl sulfone, exhibit unique behavior under reduction. The electrogenerated radical anions of these compounds do not undergo the classic two-electron cleavage of the aliphatic carbon-sulfur bond. Instead, due to the electron-withdrawing nitro and cyano substituents, other reactions occur, highlighting their potential in electrochemical applications and organic synthesis (Pilard et al., 2001).
Pyridinolysis of O-4-Nitrophenyl Benzoate
Research on the pyridinolysis of compounds structurally related to this compound has contributed to a deeper understanding of reaction mechanisms in organic chemistry. For instance, studies have shown how modifications to both the electrophilic center and substituents on the nonleaving group influence reaction kinetics, providing insights valuable for the design of synthetic routes and the development of new compounds (Um et al., 2006).
Development of Optically Active Compounds
Optically active syn-α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes, have been studied for their reaction with sodium methanenitronate. This reaction affords corresponding nitro adducts with high anti diastereoselectivity. These findings are particularly relevant for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, crucial building blocks in the development of biologically active compounds (Foresti et al., 2003).
Asymmetric Synthesis via Michael Addition
The use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, demonstrates the potential of sulfone derivatives in catalysis. This research has led to the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, further emphasizing the utility of sulfones in organic synthesis and the development of new catalytic methods (Singh et al., 2013).
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-9-4-6-10(7-5-9)19(17,18)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPHAQDHVQDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332579 |
Source
|
Record name | 2-(4-methylphenyl)sulfonyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666206 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-39-9 |
Source
|
Record name | 2-(4-methylphenyl)sulfonyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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